molecular formula C20H18FN3O2S B2770442 2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-73-2

2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2770442
CAS RN: 627045-73-2
M. Wt: 383.44
InChI Key: HWNLPFWHQYQDDJ-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing complex quinoline derivatives, including strategies for introducing fluorine and other functional groups to achieve specific electronic and structural properties. These methodologies are foundational for creating compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of quinoline derivatives has been optimized through various chemical reactions, indicating the versatility and reactivity of these compounds which are crucial for further application-specific modifications (L. Xun & Hu Qing-ping, 2004).

Biological Activities

Compounds with the quinoline backbone have been evaluated for their antioxidant properties, demonstrating the potential of these molecules in developing therapeutic agents. For example, hexahydropyrimido[5,4-c]quinoline derivatives have shown promising antioxidant activities, which could be pivotal in designing drugs to mitigate oxidative stress-related diseases (L. Ismaili et al., 2008).

Applications in Material Science

Quinoline derivatives have also found applications in materials science, such as in the synthesis of novel fluorine-bearing compounds with potential as amylolytic agents. This indicates their utility in developing materials with specific biochemical activities or properties (M. Makki, D. Bakhotmah, & R. M. Abdel-Rahman, 2012). Additionally, the structural modification of quinoline compounds has led to the development of new corrosion inhibitors, showcasing the adaptability of these molecules for applications in protecting metals against corrosion (C. Verma et al., 2016).

properties

IUPAC Name

5-(4-fluorophenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h2,6-9,15H,1,3-5,10H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNLPFWHQYQDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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